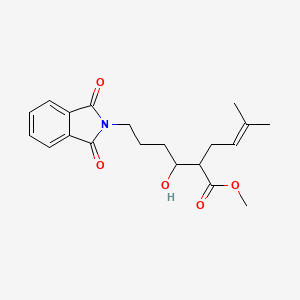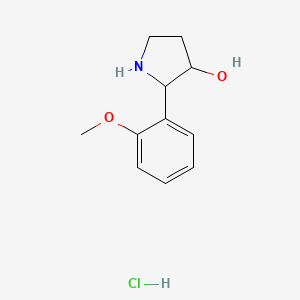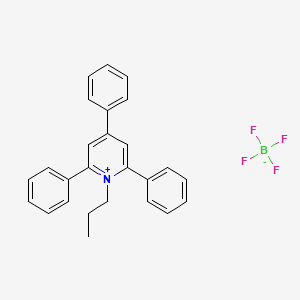
Methyl 2-(4-(1,3-dioxoisoindolin-2-yl)-1-hydroxybutyl)-5-methylhex-4-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(4-(1,3-dioxoisoindolin-2-yl)-1-hydroxybutyl)-5-methylhex-4-enoate is a complex organic compound that features a unique structure combining an isoindolinone moiety with a hydroxybutyl and methylhexenoate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-(1,3-dioxoisoindolin-2-yl)-1-hydroxybutyl)-5-methylhex-4-enoate typically involves multiple steps. One common approach starts with the preparation of the isoindolinone core, which can be synthesized via the condensation of phthalic anhydride with an appropriate amine . The hydroxybutyl group can be introduced through a subsequent alkylation reaction, and the final esterification step involves the reaction with methylhexenoic acid under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. For example, the use of triethylamine in toluene as a solvent has been reported to be effective in the synthesis of similar compounds .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(4-(1,3-dioxoisoindolin-2-yl)-1-hydroxybutyl)-5-methylhex-4-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form a ketone.
Reduction: The carbonyl groups in the isoindolinone moiety can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new ester or amide derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-(4-(1,3-dioxoisoindolin-2-yl)-1-hydroxybutyl)-5-methylhex-4-enoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of polymers and other materials with specific properties
Mecanismo De Acción
The mechanism of action of Methyl 2-(4-(1,3-dioxoisoindolin-2-yl)-1-hydroxybutyl)-5-methylhex-4-enoate involves its interaction with specific molecular targets. The isoindolinone moiety is known to interact with various enzymes, potentially inhibiting their activity. This interaction can affect metabolic pathways and cellular processes, making it a candidate for drug development .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(1-methyl-3-oxoisoindolin-1-yl)acetate
- 4-((1,3-Dioxoisoindolin-2-yl)methyl)-1-methoxypyridinium tetrafluoroborate
Uniqueness
Methyl 2-(4-(1,3-dioxoisoindolin-2-yl)-1-hydroxybutyl)-5-methylhex-4-enoate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the isoindolinone and hydroxybutyl groups allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications.
Propiedades
Fórmula molecular |
C20H25NO5 |
|---|---|
Peso molecular |
359.4 g/mol |
Nombre IUPAC |
methyl 2-[4-(1,3-dioxoisoindol-2-yl)-1-hydroxybutyl]-5-methylhex-4-enoate |
InChI |
InChI=1S/C20H25NO5/c1-13(2)10-11-16(20(25)26-3)17(22)9-6-12-21-18(23)14-7-4-5-8-15(14)19(21)24/h4-5,7-8,10,16-17,22H,6,9,11-12H2,1-3H3 |
Clave InChI |
BELJLIDTWDQCIK-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCC(C(CCCN1C(=O)C2=CC=CC=C2C1=O)O)C(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-aminobicyclo[3.1.0]hexane-1-carboxylate hydrochloride](/img/structure/B12307034.png)
![2-(7'-methoxy-5',7-dioxo-4',5'-dihydro-3'H-spiro[azepane-4,2'-benzo[f][1,4]oxazepin]-1-yl)acetic acid](/img/structure/B12307036.png)




![2-[4-Hydroxy-2-(hydroxymethyl)-6-(8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12307064.png)

![N-[1-[(1,2-dihydroxy-2,6-dimethyl-3-oxoheptan-4-yl)amino]-1-oxo-3-phenylpropan-2-yl]-4-methyl-2-[[2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanamide](/img/structure/B12307088.png)


![3-(3,5-dihydroxyphenyl)-1-[hydroxy-(4-hydroxyphenyl)methyl]-2-(4-hydroxyphenyl)-2,3-dihydro-1H-indene-4,6-diol](/img/structure/B12307102.png)

![6-Methyl-7-(piperidin-4-yl)pyrazolo[1,5-a]pyrimidine dihydrochloride](/img/structure/B12307108.png)
